- Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and IsoxazolinesJournal of Organic Chemistry, 2020, 85(23), 15726-15735,
Cas no 90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)

90924-54-2 structure
Produktname:ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
CAS-Nr.:90924-54-2
MF:C10H9NO3S
MW:223.248361349106
MDL:MFCD02090509
CID:802825
PubChem ID:329815975
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- 3-Isoxazolecarboxylicacid, 5-(2-thienyl)-, ethyl ester
- Ethyl 5-(2-thienyl)isoxazole-3-carboxylate
- Ethyl 5-thien-2-ylisoxazole-3-carboxylate
- ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate
- 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester
- ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
- YPIUQIUZEYMWAX-UHFFFAOYSA-N
- AK113894
- Maybridge3_007199
- HMS1451H05
- SBB018946
- OR6758
- 5161AC
- SB23045
- IDI1_018586
- AX8128985
- ethyl 5-(2-thienyl)-3-isoxazolecarboxylate
- ST24047070
- Ethyl 5-(2-thienyl)-3-isoxazolecarboxylate (ACI)
- DB-011161
- DTXSID60372553
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, AldrichCPR
- 3-Isoxazolecarboxylicacid,5-(2-thienyl)-,ethyl ester
- AS-9326
- 3-Isoxazolecarboxylic acid, 5-(2-thienyl)-, ethyl ester
- MFCD02090509
- 90924-54-2
- SR-01000642691-1
- CS-0055012
- AKOS003673451
- C77094
- SCHEMBL508571
- CCG-53531
- E1286
-
- MDL: MFCD02090509
- Inchi: 1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3
- InChI-Schlüssel: YPIUQIUZEYMWAX-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C(C2=CC=CS2)ON=1)OCC
Berechnete Eigenschaften
- Genaue Masse: 223.03000
- Monoisotopenmasse: 223.03031432g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 4
- Komplexität: 237
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 80.6
- XLogP3: 2.3
Experimentelle Eigenschaften
- Dichte: 1.3±0.1 g/cm3
- Schmelzpunkt: 51.0 to 55.0 deg-C
- Siedepunkt: 379.7°C at 760 mmHg
- PSA: 80.57000
- LogP: 2.57980
- Dampfdruck: 0.0±0.9 mmHg at 25°C
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H319
- Warnhinweis: P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36
- Sicherheitshinweise: H303+H313+H333
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Keep in dark place,Sealed in dry,Room Temperature
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB201130-1 g |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate; . |
90924-54-2 | 1g |
€147.80 | 2023-06-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD128985-1g |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95% | 1g |
¥1124.0 | 2024-04-17 | |
eNovation Chemicals LLC | D137739-50g |
ETHYL5-(2-THIENYL)ISOXAZOLE-3-CARBOXYLATE |
90924-54-2 | 97% | 50g |
$2157 | 2023-09-03 | |
TRC | E927670-500mg |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 500mg |
$ 104.00 | 2023-09-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD128985-100mg |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95% | 100mg |
¥244.0 | 2024-04-17 | |
Chemenu | CM191233-5g |
Ethyl 5-thien-2-ylisoxazole-3-carboxylate |
90924-54-2 | 95% | 5g |
$281 | 2021-08-05 | |
Ambeed | A194167-250mg |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95% | 250mg |
$40.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-100mg |
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95+% | 100mg |
159CNY | 2021-05-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | JRD0246-1G |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 1g |
¥3719.09 | 2023-11-12 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-5g |
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95+% | 5g |
2631CNY | 2021-05-08 |
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , tert-Butyl nitrite , Zinc bromide Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: tert-Butyl methyl ether ; 24 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ; 0 °C; 7 d, rt
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; 3 h, rt → reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; 3 h, rt → reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7
Referenz
- Molecular Recognition at the Active Site of Factor Xa: Cation-π Interactions, Stacking on Planar Peptide Surfaces, and Replacement of Structural WaterChemistry - A European Journal, 2012, 18(1), 213-222,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 24 h, rt
Referenz
- Small-molecule activation of neuronal cell fateNature Chemical Biology, 2008, 4(7), 408-410,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ; 3 - 6 h, 70 °C
Referenz
- Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole ProductsJournal of Organic Chemistry, 2020, 85(4), 2607-2617,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Dabco , tert-Butyl nitrite Catalysts: Cupric acetate Solvents: Toluene ; 6 - 10 h, 130 °C
Referenz
- Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of IsoxazolesJournal of Organic Chemistry, 2019, 84(24), 16214-16221,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referenz
- Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon CatchesOrganic Letters, 2001, 3(20), 3165-3168,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referenz
- Synthesis of 5-substituted 3-isoxazolecarboxylic acid hydrazides and derivativesJournal of Organic Chemistry, 1961, 26, 1514-18,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Toluene ; 4 h, reflux
1.2 Catalysts: Dimethylformamide
1.3 Solvents: Dichloromethane ; rt; 4 h, rt
1.2 Catalysts: Dimethylformamide
1.3 Solvents: Dichloromethane ; rt; 4 h, rt
Referenz
- Reactive organogels based on isoxazole esters: alkali metal ions selective gelation and crystallizationCrystEngComm, 2015, 17(42), 8058-8063,
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Raw materials
- Glycine ethyl ester monohydrochloride
- 2-Thiophenemethanol, a-methylene-
- Ethyl 2-Chloro-2-hydroxyiminoacetate
- 2-Acetylthiophene
- 2-Ethynylthiophene
- 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 2-Thiophenebutanoic acid, α-(hydroxyimino)-γ-oxo-, ethyl ester
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Preparation Products
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Verwandte Literatur
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90924-54-2)ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Reinheit:99%
Menge:5g
Preis ($):482.0